2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a 1-methyl-1H-pyrazol-4-yl group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2-methyl-1,3-oxazol-4-ylmethyl group.
Properties
IUPAC Name |
2-methyl-4-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-13-22-16(12-25-13)11-24-5-3-17(4-6-24)26-18-19-7-14(8-20-18)15-9-21-23(2)10-15/h7-10,12,17H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJSACJJMPQCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrazole and an oxazole moiety linked through a piperidine unit. The presence of these heterocycles contributes to its unique chemical properties, which may enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The oxazole and piperidine moieties can inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, aiding in membrane permeability and cellular uptake.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : A study evaluated the antibacterial effects of related compounds against strains like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Anticancer Properties : In vitro studies indicated that derivatives of the pyrazole moiety exhibited cytotoxicity against human cancer cell lines, with IC50 values suggesting effective growth inhibition .
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit cyclooxygenases (COX), thereby reducing prostaglandin synthesis and inflammation markers in animal models .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that modifications to the pyrimidine structure could enhance its efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Neuropharmacological Effects
The piperidine moiety is known for its neuroactive properties. Compounds featuring this structure have been investigated for their potential as antidepressants and anxiolytics. A case study highlighted a derivative of this compound that showed promise in reducing anxiety-like behaviors in animal models, suggesting a mechanism involving serotonin receptor modulation .
Antimicrobial Properties
In addition to its anticancer and neuropharmacological effects, this compound has demonstrated antimicrobial activity against various pathogens. A recent investigation reported that it exhibited inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Pesticidal Properties
The structural features of 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine suggest potential use as a pesticide. Research indicates that compounds with similar frameworks can disrupt insect nervous systems or act as growth regulators. A patent application described formulations containing this compound effective against agricultural pests, providing a safer alternative to traditional pesticides .
Plant Growth Regulation
Additionally, the compound's ability to influence plant growth has been explored. Studies suggest that derivatives can enhance root development and overall plant vigor when applied at specific concentrations. This application is particularly valuable in sustainable agriculture practices aimed at improving crop yield without relying heavily on synthetic fertilizers .
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with similar piperidine-containing compounds exhibit improved resistance to environmental degradation, which is critical for applications in packaging and construction materials .
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions has been investigated for applications in catalysis and sensing technologies. Case studies have demonstrated that metal complexes derived from this compound can serve as effective catalysts in organic reactions, highlighting its versatility beyond traditional applications .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules based on substituent patterns , synthetic routes , and pharmacological implications , as inferred from the evidence.
Structural Analogues from Patented Compounds ()
Patented derivatives in and share the pyrimidine or pyrazolo-pyrimidine core but differ in substituents and linker regions. Key comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 2-(Piperidin-4-yloxy) with oxazole; 5-(1-methylpyrazole) | ~370 (estimated) | Kinase inhibition (hypothesized) |
| 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1) | Pyrazolo[3,4-d]pyrimidine | Piperidin-4-yloxy linked to oxadiazole; unsubstituted pyrazole | ~356 | Anticancer (implied by patent) |
| {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Pyrazolo[3,4-d]pyrimidine | Piperidin-4-yloxy with methanesulfonylphenyl; isoxazole substituent | ~480 | Inflammatory/autoimmune disorders |
Key Observations :
- The oxazole/oxadiazole groups in both the target compound and patented analogs may enhance metabolic stability or binding affinity to hydrophobic pockets in enzymes .
- The piperidin-4-yloxy linker is a common feature, but substituents on the piperidine ring (e.g., oxazole vs. oxadiazole) modulate steric and electronic properties, impacting target selectivity .
- The 1-methylpyrazole substituent in the target compound may reduce metabolic degradation compared to unsubstituted pyrazoles in analogs .
Pharmacological Implications
- Target Compound : The methyl-oxazole and methyl-pyrazole groups may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., methanesulfonylphenyl in ) .
- Pyrazolo[3,4-d]pyrimidine Derivatives () : These analogs often exhibit kinase inhibitory activity (e.g., JAK2/STAT3 pathways) due to their planar heterocyclic cores, whereas the target compound’s pyrimidine core may favor different binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
